Cas no 76639-93-5 (Florfenicol Amine)
Florfenicol Amine Chemical and Physical Properties
Names and Identifiers
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- (1R,2S)-2-amino-3-fluoro-1-(4-methylsulfonylphenyl)propan-1-ol
- FLORFENICOL AMINE
- 2,2-Dichl<wbr>
- acetamide<wbr>
- LogP
- Benzenemethanol, alpha-(1-amino-2-fluoroethyl)-4-(methylsulfonyl)-, (R-(R*,S*))-
- Benzenemethanol, alpha-[(1S)-1-amino-2-fluoroethyl]-4-(methylsulfonyl)-, (alphaR)-
- SCHEMBL2186436
- Benzenemethanol, ?-(1-amino-2-fluoroethyl)-4-(methylsulfonyl)-, [R-(R*,S*)]-; (?R)-?-[(1S)-1-Amino-2-fluoroethyl]-4-(methylsulfonyl)benzenemethanol; (1R,2S)-2-Amino-3-fluoro-1-[4-methanesulfonyl)phenyl]-1-propanol; Florfenicol amine; Sch 40458
- AKOS017343690
- (ALPHAR)-ALPHA-[(1S)-1-AMINO-2-FLUOROETHYL]-4-(METHYLSULFONYL)BENZENEMETHANOL
- Sch-40458
- Florfenicol amine, VETRANAL(TM), analytical standard
- DTXSID30227460
- 105182-37-4
- 76639-93-5
- Florfenicol-amine
- Rel-(1R,2S)-2-amino-3-fluoro-1-(4-(methylsulfonyl)phenyl)propan-1-ol
- MFCD19704818
- (1R,2 S)-2-amino-3-fluoro-1-(4-methylsulfonylphenyl)-1-propanol
- (1R,2S)-2-Amino-3-fluoro-1-[4-methanesulfonyl)phenyl]-1-propanol
- Benzenemethanol, alpha-(1-amino-2-fluoroethyl)-4-(methylsulfonyl)-, [R-(R*,S*)]-
- CS-0129356
- Sch 40458
- 54TUD9HX73
- (1R,2S)-2-amino-3-fluoro-1-(4-methylsulfonylphenyl)-1-propanol
- E87790
- HY-133695
- (1R,2S)-2-amino-3-fluoro-1-(4-(methylsulfonyl)phenyl)propan-1-ol
- (1R,2S)-1-[4-(methylsulfonyl)phenyl]-2-amino-3-fluoro-1-propanol
- XLSYLQDVLAXIKK-NXEZZACHSA-N
- (1R,2S)-2-amino-3-fluoro-1-(4-methanesulfonylphenyl)propan-1-ol
- DTXCID30149951
- Benzenemethanol, a-(1-amino-2-fluoroethyl)-4-(methylsulfonyl)-, [R-(R*,S*)]-; (aR)-a-[(1S)-1-Amino-2-fluoroethyl]-4-(methylsulfonyl)benzenemethanol; (1R,2S)-2-Amino-3-fluoro-1-[4-methanesulfonyl)phenyl]-1-propanol; Florfenicol amine; Sch 40458
- Florfenicol Amine
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- MDL: MFCD19704818
- Inchi: 1S/C10H14FNO3S/c1-16(14,15)8-4-2-7(3-5-8)10(13)9(12)6-11/h2-5,9-10,13H,6,12H2,1H3/t9-,10-/m1/s1
- InChI Key: XLSYLQDVLAXIKK-NXEZZACHSA-N
- SMILES: S(C)(C1C=CC(=CC=1)[C@H]([C@@H](CF)N)O)(=O)=O
Computed Properties
- Exact Mass: 247.06784264g/mol
- Monoisotopic Mass: 247.06784264g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 307
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 88.8Ų
Florfenicol Amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F401280-1mg |
Florfenicol Amine |
76639-93-5 | 1mg |
$ 155.00 | 2022-06-05 | ||
| TRC | F401280-10mg |
Florfenicol Amine |
76639-93-5 | 10mg |
$ 1240.00 | 2022-06-05 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F914332-10mg |
Florfenicol amine |
76639-93-5 | 98% | 10mg |
1,152.00 | 2021-05-17 | |
| abcr | AB279707-1 g |
(1R,2S)-2-Amino-3-fluoro-1-[4-methanesulfonyl)phenyl]-1-propanol, 98%; . |
76639-93-5 | 98% | 1 g |
€690.00 | 2023-07-20 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S10335-10mg |
Florfenicol Amine |
76639-93-5 | 10mg |
¥1278.0 | 2021-09-08 | ||
| abcr | AB279707-1g |
(1R,2S)-2-Amino-3-fluoro-1-[4-methanesulfonyl)phenyl]-1-propanol, 98%; . |
76639-93-5 | 98% | 1g |
€690.00 | 2025-04-16 | |
| BioAustralis | BIA-F1488-5mg |
Florfenicol amine |
76639-93-5 | >95% by HPLC | 5mg |
$405.00 | 2025-08-06 | |
| BioAustralis | BIA-F1488-1mg |
Florfenicol amine |
76639-93-5 | >95% by HPLC | 1mg |
$115.00 | 2025-08-06 | |
| BioAustralis | BIA-F1488-5 mg |
Florfenicol amine |
76639-93-5 | >95%byHPLC | 5mg |
$361.00 | 2023-09-15 | |
| BioAustralis | BIA-F1488-1 mg |
Florfenicol amine |
76639-93-5 | >95%byHPLC | 1mg |
$103.00 | 2023-09-15 |
Florfenicol Amine Suppliers
Florfenicol Amine Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on Florfenicol Amine
Florfenicol Amine: A Comprehensive Overview
Florfenicol Amine, with the CAS number 76639-93-5, is a significant compound in the field of veterinary medicine and pharmacology. It is a derivative of florfenicol, a broad-spectrum antibiotic commonly used to treat bacterial infections in animals. The amine form of florfenicol has been developed to enhance its pharmacokinetic properties, making it more effective and easier to administer. This compound has gained attention due to its ability to combat a wide range of bacterial pathogens, including those resistant to other antibiotics.
The chemical structure of Florfenicol Amine consists of a chloro derivative of thiamphenicol, which is further modified by the addition of an amine group. This modification not only improves its solubility but also enhances its bioavailability. The compound's molecular formula is C12H15ClN2O5S, and its molecular weight is 340.78 g/mol. The addition of the amine group plays a crucial role in stabilizing the molecule and reducing its potential for degradation during storage or administration.
Recent studies have highlighted the importance of Florfenicol Amine in addressing antibiotic resistance, a growing concern in both human and veterinary medicine. Researchers have found that this compound exhibits potent activity against multidrug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli. These findings underscore the potential of Florfenicol Amine as a valuable tool in combating antibiotic resistance.
In terms of application, Florfenicol Amine is primarily used in veterinary medicine to treat infections in livestock, particularly in poultry and swine. Its effectiveness against gram-negative bacteria makes it particularly useful for treating respiratory and gastrointestinal infections. The compound is also being explored for its potential use in aquaculture, where it can help control bacterial diseases in fish and shrimp.
The mechanism of action of Florfenicol Amine involves inhibition of bacterial protein synthesis by binding to the 50S subunit of the ribosome. This action prevents the formation of peptide bonds during translation, ultimately leading to bacterial cell death. The compound's ability to target multiple stages of bacterial growth contributes to its broad-spectrum activity.
Recent advancements in drug delivery systems have further enhanced the efficacy of Florfenicol Amine. For instance, researchers have developed nanoparticle-based formulations that improve drug stability and prolong its release time. These innovations have the potential to reduce dosing frequency and minimize side effects, making Florfenicol Amine an even more attractive option for veterinarians.
In addition to its therapeutic applications, Florfenicol Amine has shown promise as a prophylactic agent. Studies indicate that it can be used to prevent infections in animals under stress or exposed to pathogenic environments. This dual role as both a therapeutic and prophylactic agent highlights its versatility and importance in modern veterinary practice.
The safety profile of Florfenicol Amine has been extensively studied, with research indicating that it has minimal adverse effects when administered at recommended doses. However, precautions must be taken to avoid overdosing, as high concentrations can lead to toxicity. Regulatory agencies have established strict guidelines for its use to ensure safe application in veterinary settings.
In conclusion, Florfenicol Amine, with CAS number 76639-93-5, represents a significant advancement in veterinary medicine. Its broad-spectrum activity, enhanced pharmacokinetic properties, and potential for addressing antibiotic resistance make it a valuable tool for treating bacterial infections in animals. As research continues to uncover new applications and delivery methods for this compound, its role in veterinary medicine is likely to expand further.
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